Cyclohexane-1,4-dicarbonyl dichloride Cyclohexane-1,4-dicarbonyl dichloride
Brand Name: Vulcanchem
CAS No.: 13170-66-6
VCID: VC20996686
InChI: InChI=1S/C8H10Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2
SMILES: C1CC(CCC1C(=O)Cl)C(=O)Cl
Molecular Formula: C8H10Cl2O2
Molecular Weight: 209.07 g/mol

Cyclohexane-1,4-dicarbonyl dichloride

CAS No.: 13170-66-6

Cat. No.: VC20996686

Molecular Formula: C8H10Cl2O2

Molecular Weight: 209.07 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexane-1,4-dicarbonyl dichloride - 13170-66-6

Specification

CAS No. 13170-66-6
Molecular Formula C8H10Cl2O2
Molecular Weight 209.07 g/mol
IUPAC Name cyclohexane-1,4-dicarbonyl chloride
Standard InChI InChI=1S/C8H10Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2
Standard InChI Key HXTYZWJVMWWWDK-UHFFFAOYSA-N
SMILES C1CC(CCC1C(=O)Cl)C(=O)Cl
Canonical SMILES C1CC(CCC1C(=O)Cl)C(=O)Cl

Introduction

Chemical Identity and Properties

Cyclohexane-1,4-dicarbonyl dichloride is a derivative of terephthalic acid where the benzene ring is replaced by a cyclohexane ring. This structural modification significantly alters the compound's physical and chemical properties compared to its aromatic counterpart.

Basic Identification

The compound can be identified through several chemical identifiers as outlined in Table 1.1.

Table 1.1: Basic Identification Data of Cyclohexane-1,4-dicarbonyl dichloride

ParameterValue
CAS Numbers13170-66-6, 19988-54-6 (trans isomer)
Molecular FormulaC₈H₁₀Cl₂O₂
Molecular Weight209.07 g/mol
IUPAC NameCyclohexane-1,4-dicarbonyl dichloride
SynonymsHexahydroterephthaloyl chloride, 1,4-Cyclohexanedicarbonyl dichloride
InChIInChI=1S/C8H10Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2
SMILESC1CC(CCC1C(=O)Cl)C(=O)Cl

The molecular structure features a cyclohexane ring with two carbonyl chloride (COCl) groups attached at the 1 and 4 positions, providing a rigid framework for further chemical transformations .

Physical Properties

The physical properties of Cyclohexane-1,4-dicarbonyl dichloride vary depending on the isomeric form (cis or trans) and purity level.

Table 1.2: Physical Properties of Cyclohexane-1,4-dicarbonyl dichloride

PropertyValueIsomer (if specified)
Physical StateColorless transparent liquid (at elevated temperature) or white crystalline solid-
Melting Point65-66°Ctrans
Boiling Point119°Ctrans
AppearanceWhite crystalline solid/colorless liquid-

The trans isomer is typically a colorless transparent liquid at temperatures above 20°C, while it exists as a white crystalline solid at room temperature .

Stereochemistry and Isomeric Forms

Cyclohexane-1,4-dicarbonyl dichloride exists in two stereoisomeric forms: cis and trans. These isomers exhibit different physical and chemical properties that affect their applications and synthesis methods.

Isomer Characteristics

In the cis isomer, both acyl chloride groups are positioned on the same side of the cyclohexane ring, while in the trans isomer, these groups are on opposite sides.

Table 2.1: Comparison of cis and trans Isomers

Featurecis Isomertrans Isomer
CAS Number14571-47-219988-54-6
Physical State at Room Temperature-Colorless transparent liquid at elevated temperature, solid at room temperature
Melting Point-65-66°C
StabilityGenerally less stableMore stable

The ratio of cis to trans isomers is an important parameter in synthesis, with some industrial processes specifically designed to maintain a high cis-isomer ratio, which can be above 60% in optimized conditions .

Synthesis Methods

Several methods have been developed for the synthesis of Cyclohexane-1,4-dicarbonyl dichloride, each with specific advantages in terms of yield, purity, and isomer control.

Traditional Synthesis Methods

The most common synthesis route involves the reaction of 1,4-cyclohexanedicarboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) .

Table 3.1: Traditional Synthesis Conditions

ParameterValue
Starting Material1,4-cyclohexanedicarboxylic acid
Chlorinating AgentThionyl chloride (SOCl₂)
Molar Ratio (Acid:SOCl₂)1:2.2
Temperature50-70°C
Reaction TimeApproximately 8 hours
Yield75-97%

The reaction typically proceeds through the nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by elimination of SO₂ and HCl to form the acyl chloride .

Vilsmeier-Haack Reagent Method

A more environmentally friendly method uses the Vilsmeier-Haack reagent (OPC-VH) for the synthesis of Cyclohexane-1,4-dicarbonyl dichloride, offering high yields and purity.

Table 3.2: Vilsmeier-Haack Reagent Synthesis Method

ParameterValue
Starting Materialtrans-cyclohexane-1,4-dicarboxylic acid (3.2 g, 18.6 mmol)
ReagentOPC-VH reagent (5.8 g, 45.3 mmol)
SolventToluene (30 mL)
TemperatureRoom temperature
Reaction Time1 hour
Yield97%
Product PurityNearly pure trans-cyclohexane-1,4-dicarbonyl dichloride

This method has the advantage of using milder conditions and producing high yields of nearly pure product without requiring high temperatures or extended reaction times .

Patent Method for Controlled cis-Isomer Ratio

A patented method describes the production of 1,4-cyclohexanedicarbonyl chloride with a controlled cis-isomer ratio, which is important for specific polymer applications.

Table 3.3: Patented Synthesis Method for High cis-Isomer Ratio

ParameterValue
Starting Material1,4-cyclohexanedicarboxylic acid (895 kg, 5.20 kmol)
Chlorinating AgentThionyl chloride (1,361 kg, 11.4 kmol)
Reaction Vessel2000L reaction tank with thermometer, stirrer, and condenser
TemperatureInitial 50°C, then 45-50°C during degassing
ProcessStirring for 8 hours, followed by degassing at 40 Torr
Product CharacteristicsColorless transparent liquid at room temperature, cis-isomer ratio above 60%
SO₂ Content0.5% or less
cis Ratio ReductionWithin 5% of the raw material

This industrial-scale method demonstrates the importance of precise control over reaction conditions to maintain the desired isomer ratio and product purity .

Chemical Reactions

Cyclohexane-1,4-dicarbonyl dichloride undergoes various chemical reactions, primarily due to the high reactivity of the acyl chloride groups.

Nucleophilic Substitution Reactions

The acyl chloride groups readily undergo nucleophilic substitution reactions with various nucleophiles, making this compound a versatile intermediate in organic synthesis.

Table 4.1: Nucleophilic Substitution Reactions

NucleophileProductApplication
Amines (R-NH₂)Amides (polyamides with diamines)Polymer synthesis
Alcohols (R-OH)Esters (polyesters with diols)Polymer synthesis
Water (H₂O)1,4-cyclohexanedicarboxylic acidHydrolysis product

These substitution reactions typically proceed through a nucleophilic attack on the carbonyl carbon, followed by elimination of the chloride ion to form the corresponding amide or ester.

Polymerization Reactions

One of the most important applications of Cyclohexane-1,4-dicarbonyl dichloride is in polymerization reactions to form various polymers with specific properties.

Table 4.2: Polymerization Reactions

Reaction TypeCo-reactantPolymer ProductProperties
PolycondensationDiolsPolyestersSpecific mechanical and thermal properties
PolycondensationDiaminesPolyamidesHigh strength, thermal resistance

The non-aromatic cyclohexane backbone of these polymers provides different physical and mechanical properties compared to those derived from terephthalic acid derivatives, offering advantages in certain applications.

Applications

Cyclohexane-1,4-dicarbonyl dichloride has significant applications in polymer chemistry and organic synthesis, serving as a key building block for various materials and compounds.

Polymer Synthesis

The primary application of Cyclohexane-1,4-dicarbonyl dichloride is in polymer synthesis, where it contributes to the development of materials with specific mechanical and thermal properties.

Table 5.1: Polymer Applications

Polymer TypeCharacteristicsApplications
PolyestersFlexibility, durability, unique thermal propertiesEngineering materials, specialty fibers, coatings
PolyamidesHigh strength, thermal resistance, flexibilityEngineering plastics, specialty fibers

The cyclohexane ring in these polymers imparts different properties compared to aromatic-based polymers, including potentially improved flexibility and distinct thermal behaviors.

Organic Synthesis

Cyclohexane-1,4-dicarbonyl dichloride serves as an important intermediate in organic synthesis for the preparation of various compounds.

Table 5.2: Organic Synthesis Applications

ApplicationDescription
Synthesis of 1,4-dicarbonyl compoundsPrecursor for various organic compounds
Synthesis of heterocyclic compoundsBuilding block for complex molecules
Functionalized cyclohexane derivativesIntermediates for pharmaceutical and fine chemical synthesis

The reactive acyl chloride groups make this compound versatile in creating diverse molecular architectures .

Hazard StatementDescriptionClassification Ratio
H314Causes severe skin burns and eye damage100%
H331Toxic if inhaled100%
H335May cause respiratory irritation100%
H350May cause cancer66.7%

These classifications are based on the compound's corrosive nature and potential respiratory toxicity .

Precautionary CodeDescription
P260Do not breathe dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These precautionary measures are essential for safe handling of the compound in laboratory and industrial settings .

ParameterRecommendation
AtmosphereInert (e.g., nitrogen)
Temperature2-8°C
PackagingAirtight containers
Incompatible MaterialsStrong bases, water, alcohols, amines

The compound should be stored under an inert atmosphere at refrigerated temperatures to prevent degradation and maintain safety .

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